molecular formula C10H20N2 B2460001 1,4-Diazaspiro[5.6]dodecane CAS No. 14277-81-7

1,4-Diazaspiro[5.6]dodecane

Cat. No.: B2460001
CAS No.: 14277-81-7
M. Wt: 168.284
InChI Key: WFIUFYFTVOIKCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Diazaspiro[5.6]dodecane is a chemical compound characterized by its unique spirocyclic structure. It consists of a six-membered ring and a seven-membered ring connected through a shared nitrogen atom. This compound is known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diazaspiro[5.6]dodecane can be synthesized through several methods. One common approach involves the reaction of piperidine with 1,4-dibromobutane under basic conditions. The reaction typically proceeds as follows:

    Step 1: Piperidine is reacted with 1,4-dibromobutane in the presence of a base such as sodium hydroxide.

    Step 2: The reaction mixture is heated to promote the formation of the spirocyclic structure.

    Step 3: The product is purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

1,4-Diazaspiro[5.6]dodecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The nitrogen atoms in the spirocyclic structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

1,4-Diazaspiro[5.6]dodecane has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,4-Diazaspiro[5.6]dodecane involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,9-Diazaspiro[5.5]undecane
  • 1,3-Dioxane-1,3-dithiane spiranes
  • tert-Butyl 1-oxa-4,9-diazaspiro[5.6]dodecane-9-carboxylate

Uniqueness

1,4-Diazaspiro[5.6]dodecane is unique due to its specific spirocyclic structure, which imparts stability and reactivity. Compared to similar compounds, it offers distinct advantages in terms of synthetic accessibility and versatility in chemical reactions .

Properties

IUPAC Name

1,4-diazaspiro[5.6]dodecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-2-4-6-10(5-3-1)9-11-7-8-12-10/h11-12H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFIUFYFTVOIKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)CNCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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